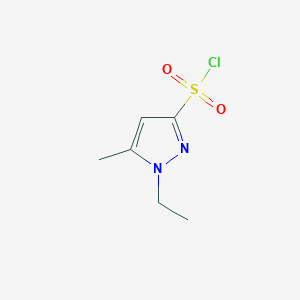

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride

Description

Properties

IUPAC Name |

1-ethyl-5-methylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-3-9-5(2)4-6(8-9)12(7,10)11/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORVUACCUBOMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the condensation of 1,3-diketones with hydrazines to form the pyrazole ring.

Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using chlorosulfonic acid or similar reagents to introduce the sulfonyl chloride group. This step is crucial for imparting the desired reactivity to the compound.

Industrial production methods often employ eco-friendly catalysts and solvents to enhance yield and reduce environmental impact. For instance, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to offer a simple reaction workup and valuable eco-friendly attributes .

Chemical Reactions Analysis

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, often mediated by metal catalysts.

Cyclization Reactions: The compound can also undergo cyclization reactions to form more complex heterocyclic structures, which are valuable in medicinal chemistry.

Common reagents used in these reactions include chlorosulfonic acid, hydrazines, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride has been investigated for its potential therapeutic properties. It serves as a precursor for synthesizing various bioactive compounds, particularly those exhibiting antimicrobial and anticancer activities.

Antimicrobial Activity:

Research indicates that derivatives of this compound demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Potential:

In vitro studies reveal that compounds derived from this compound exhibit cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, necessitating further exploration to elucidate specific pathways .

Agrochemical Applications

This compound is also explored for its potential use in agrochemicals. Its sulfonamide structure allows it to act as a herbicide or fungicide, contributing to crop protection strategies. Preliminary studies suggest that derivatives can inhibit specific enzymes in plant pathogens, thereby reducing disease incidence in crops .

Chemical Reagent

As a sulfonyl chloride, this compound is a valuable reagent in organic synthesis. It can be employed in:

- Sulfonamide Synthesis: Reacting with amines to form sulfonamides.

- Functionalization Reactions: Serving as an electrophilic reagent for introducing sulfonyl groups into various organic substrates.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various pyrazole derivatives synthesized from this compound against multidrug-resistant strains. Results indicated significant activity against MRSA, with MIC values lower than those of traditional antibiotics like linezolid. This highlights the compound's potential as an alternative treatment option .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects of sulfonamide derivatives synthesized from this compound were assessed on cancer cell lines such as HT1080 (fibrosarcoma). The study found that concentrations above 10 µM led to a notable reduction in cell viability, suggesting promising anticancer properties .

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is primarily attributed to its sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, thereby affecting various biochemical pathways . The pyrazole ring also contributes to the compound’s biological activity by interacting with specific molecular targets, such as enzymes and receptors .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key differences between 1-ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride and related compounds:

Key Observations :

- Molecular Weight : The target compound’s molecular weight lies between the simpler 1-methyl analog and the bulkier methanesulfonyl derivative .

- Melting Point : The 1-methyl analog’s relatively low melting point (36–39°C) suggests higher volatility, whereas the target compound’s ethyl group may enhance crystallinity.

Pharmacological Potential

While the target compound’s pharmacological data is absent in the evidence, structurally related pyrazole sulfonamides have shown analgesic and anti-inflammatory activity. For example, derivatives like 3-methylsulfanyl-1H-pyrazole-4-carboxylates (e.g., compound 4a–e in ) were synthesized and tested for these properties . However, the ethyl and methyl substituents in the target compound may modulate bioavailability and metabolic stability compared to phenyl-substituted analogs.

Biological Activity

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1354704-81-6

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various biological pathways. Similar compounds have been shown to interact with:

- Dihydropteroate Synthase : Involved in folate synthesis in bacteria, leading to antibacterial effects.

- Cyclooxygenase (COX) : Inhibition of COX enzymes can result in anti-inflammatory effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that pyrazole compounds showed effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Ethyl-5-methyl-1H-pyrazole | E. coli | 32 µg/mL |

| 1-Ethyl-5-methyl-1H-pyrazole | S. aureus | 16 µg/mL |

| Sulfamethoxazole | E. coli | 8 µg/mL |

| Sulfadiazine | S. aureus | 4 µg/mL |

Anti-inflammatory Activity

The pyrazole core is known for its anti-inflammatory properties. Compounds containing the pyrazole structure have been reported to inhibit COX enzymes effectively, which are crucial in the inflammatory response .

Table 2: Anti-inflammatory Activity Comparison

| Compound Name | COX Inhibition (%) | Reference Drug Comparison |

|---|---|---|

| 1-Ethyl-5-methyl-1H-pyrazole | 65% | Indomethacin (50%) |

| Phenylbutazone | >70% | Celecoxib (22%) |

Case Studies

Recent studies have focused on synthesizing novel derivatives of pyrazoles to enhance their biological activities. For instance, a study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory and antimicrobial activities. The results indicated that modifications at the sulfonamide group significantly improved efficacy against bacterial strains and inflammation models .

Notable Findings

A specific derivative of the compound demonstrated:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via sulfonylation of the parent pyrazole core. For analogous pyrazole derivatives, reactions involve chlorosulfonic acid or sulfuryl chloride under controlled temperatures (0–5°C) in anhydrous solvents like dichloromethane or chloroform . Key parameters include reaction time (9–13 hours) and stoichiometric ratios to minimize byproducts. Post-synthesis purification employs column chromatography or recrystallization, with yields reported between 77–89% for related sulfonyl chlorides .

- Characterization : Confirm structure using IR (S=O stretching at ~1350–1150 cm⁻¹), ¹H/¹³C-NMR (pyrazole ring protons at δ 6.5–7.5 ppm), and mass spectrometry (m/z matching molecular ion) .

Q. How should researchers handle and store this compound safely?

- Safety Protocols : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Avoid skin/eye contact; rinse immediately with water for 15+ minutes if exposed .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Incompatible with strong oxidizers and moisture; monitor for HCl gas release upon decomposition .

Q. What stability challenges arise during experimental use, and how are they mitigated?

- Stability Issues : Hydrolyzes readily in aqueous or humid conditions to form sulfonic acids. Stability studies for analogous sulfonyl chlorides show <5% decomposition after 24 hours in dry DMSO .

- Mitigation : Use anhydrous solvents (e.g., THF, DCM) and desiccants during reactions. Monitor via TLC or HPLC for degradation products .

Advanced Research Questions

Q. How can reaction selectivity be improved during functionalization of the sulfonyl chloride group?

- Optimization Strategies :

- Nucleophilic Substitution : Prioritize amines or alcohols as nucleophiles in polar aprotic solvents (DMF, acetonitrile) at 0–25°C to avoid side reactions .

- Catalysis : Use DMAP or pyridine to enhance reactivity with sterically hindered nucleophiles. For example, coupling with secondary amines achieves >80% yield when catalyzed by 10 mol% DMAP .

- Table : Selectivity under varying conditions:

| Nucleophile | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Primary amine | DCM | None | 65 |

| Secondary amine | DMF | DMAP | 82 |

| Phenol | THF | Pyridine | 73 |

Q. How do researchers resolve contradictions in pharmacological activity data for pyrazole-sulfonyl derivatives?

- Case Study : Inconsistent analgesic activity (e.g., ED₅₀ variations) may arise from bioavailability differences or assay protocols. For example, oral vs. intraperitoneal administration of related compounds showed 2–3-fold potency discrepancies due to first-pass metabolism .

- Resolution : Standardize assays (e.g., carrageenan-induced inflammation models) and cross-validate using LC-MS to quantify plasma concentrations .

Q. What strategies are used to modify the pyrazole core for targeted bioactivity?

- Functionalization :

- Electrophilic Aromatic Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance metabolic stability .

- Sulfonamide Linkers : Couple with heterocycles (e.g., triazoles) via Suzuki-Miyaura cross-coupling to improve CNS penetration .

Q. What environmental and disposal considerations apply to this compound?

- Ecotoxicity : Limited data available, but sulfonyl chlorides generally hydrolyze to low-toxicity sulfonic acids. Avoid release into waterways; neutralize with 10% sodium bicarbonate before disposal .

- Waste Handling : Incinerate in EPA-approved facilities with scrubbing systems to capture HCl emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.